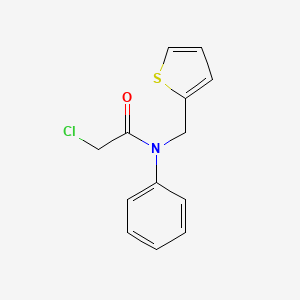
N-(3-methoxyphenyl)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-1H-indole-6-carboxamide, also known as RU-28306, is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-1H-indole-6-carboxamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This leads to the modulation of various cellular processes, including the release of neurotransmitters, regulation of intracellular calcium levels, and the activation of signaling pathways.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-1H-indole-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been reported to enhance memory and learning, reduce anxiety and depression, and have neuroprotective effects. Additionally, it has been shown to modulate the immune response and have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-methoxyphenyl)-1H-indole-6-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. However, one limitation is its potential off-target effects, which can lead to unintended consequences.
Future Directions
There are several future directions for the use of N-(3-methoxyphenyl)-1H-indole-6-carboxamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may be used to study the role of the sigma-1 receptor in cancer and immune system function. Finally, the development of new analogs of N-(3-methoxyphenyl)-1H-indole-6-carboxamide may lead to the discovery of more potent and selective compounds for use in scientific research.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-1H-indole-6-carboxamide involves the reaction of 3-methoxyphenyl hydrazine with indole-6-carboxylic acid in the presence of a coupling reagent. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Scientific Research Applications
N-(3-methoxyphenyl)-1H-indole-6-carboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been reported to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of cellular functions such as ion transport, cell signaling, and apoptosis.
properties
IUPAC Name |
N-(3-methoxyphenyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-4-2-3-13(10-14)18-16(19)12-6-5-11-7-8-17-15(11)9-12/h2-10,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGBZHOHWAVIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)






![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)

